molecular formula C18H23N3O6 B11036086 ethyl {4-[3-amino-1-(3,4-dimethoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

ethyl {4-[3-amino-1-(3,4-dimethoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B11036086
M. Wt: 377.4 g/mol
InChI Key: BKZFNWRQSNLQMK-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is an organic compound with a complex structure that includes a pyrazole ring, an amino group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyacetophenone with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is unique due to its combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[4-[3-amino-1-(3,4-dimethoxyphenyl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate

InChI

InChI=1S/C18H23N3O6/c1-4-27-16(23)9-12-17(18(24)21-20-12)11(8-15(19)22)10-5-6-13(25-2)14(7-10)26-3/h5-7,11H,4,8-9H2,1-3H3,(H2,19,22)(H2,20,21,24)

InChI Key

BKZFNWRQSNLQMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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